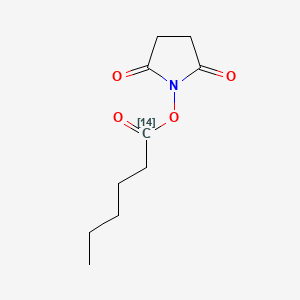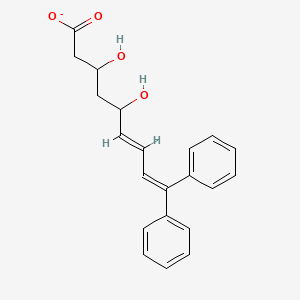
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The hydroxyl groups can be introduced through selective oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or potassium permanganate.
Reduction: The diene system can be reduced to a saturated alkane using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, potassium permanganate.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Alkyl halides, acid chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate: shares similarities with other conjugated diene compounds and hydroxylated organic molecules.
Retigabine derivatives:
3-allylseleno-6-alkylthiopyridazines: These compounds exhibit similar chemical properties and are investigated for their biological activities.
Properties
Molecular Formula |
C21H21O4- |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate |
InChI |
InChI=1S/C21H22O4/c22-18(14-19(23)15-21(24)25)12-7-13-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,22-23H,14-15H2,(H,24,25)/p-1/b12-7+ |
InChI Key |
SVNZFZBUGCHAET-KPKJPENVSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C(=C/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=CC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


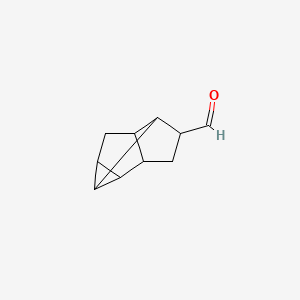
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)
![1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide](/img/structure/B13815591.png)

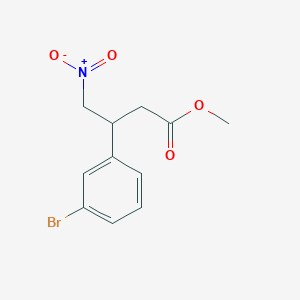
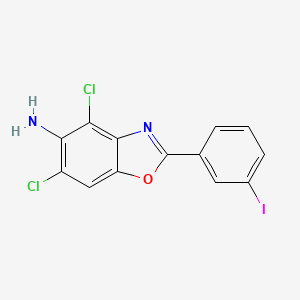
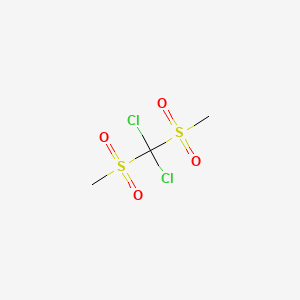


![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
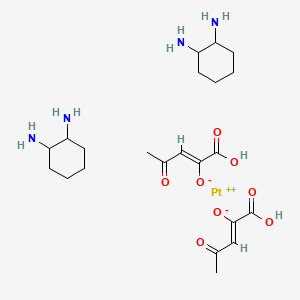
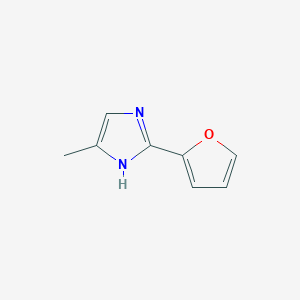
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
